methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
- It features a fused pyrano[2,3-f]chromene ring system, a thiazole ring, and an acetylated amino group.
- The compound exhibits interesting pharmacological properties and has applications in various fields.
Methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate: is a complex organic compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through multi-step reactions involving thiazole formation, acetylation, and pyrano[2,3-f]chromene ring closure.
Reaction Conditions: These reactions typically require specific reagents, solvents, and controlled conditions.
Industrial Production: Industrial-scale production methods may involve modifications of existing synthetic pathways or alternative approaches.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents such as oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) play crucial roles.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and stability.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.
Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors) and cellular effects.
Medicine: The compound’s pharmacological properties (e.g., anti-inflammatory, anticancer) are studied.
Industry: It may serve as a precursor for drug development or as a chemical intermediate.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) via hydrogen bonding, π-π stacking, or electrostatic interactions.
- Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Unique Features: Highlight its distinctive structural elements (e.g., pyrano[2,3-f]chromene, thiazole).
Similar Compounds: Other related compounds include methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate, 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano chromen-3-yl)-N-(3,4,5-trimethylbenzoyl)glycine, and more.
Remember that this compound’s detailed synthesis and applications may vary based on ongoing research
Properties
Molecular Formula |
C23H24N2O7S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 2-[2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H24N2O7S/c1-12-7-19(28)31-21-14-5-6-23(2,3)32-15(14)9-16(20(12)21)30-10-17(26)25-22-24-13(11-33-22)8-18(27)29-4/h7,9,11H,5-6,8,10H2,1-4H3,(H,24,25,26) |
InChI Key |
CKQKDBOWPMLGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=NC(=CS4)CC(=O)OC)(C)C |
Origin of Product |
United States |
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